6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Heterocyclic Scaffold Regioisomer Differentiation Lipophilicity (cLogP)

Researchers requiring a regiospecifically brominated benzoxazinone scaffold for cross-coupling-mediated SAR exploration face limited options with documented QC. 6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1376284-55-7) supplies a C6-aryl bromide handle for Suzuki, Buchwald-Hartwig, and Sonogashira derivatization. • 95% purity with batch-specific NMR, HPLC, and GC documentation. • Distinct from non-brominated parent (CAS 114603-36-0) and regioisomeric 7-Br or 8-Br analogs. • Multi-vendor availability ensures supply chain continuity for multi-year programs.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 1376284-55-7
Cat. No. B1377331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS1376284-55-7
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C=C(C(=C2)Br)C
InChIInChI=1S/C10H10BrNO2/c1-5-3-9-8(4-7(5)11)12-10(13)6(2)14-9/h3-4,6H,1-2H3,(H,12,13)
InChIKeyAHCXBRLGNAUEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Sourcing & Structural Features


6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1376284-55-7) is a heterocyclic compound with molecular formula C₁₀H₁₀BrNO₂ and molecular weight 256.10 g/mol . The compound belongs to the 3,4-dihydro-2H-1,4-benzoxazin-3-one family and features bromine at the 6-position and methyl groups at both the 2- and 7-positions on the benzoxazine ring scaffold [1]. This substitution pattern yields an MDL number MFCD22196530 and InChI Key AHCXBRLGNAUEBO-UHFFFAOYSA-N, enabling precise structural identification across chemical databases and procurement systems .

Defined 6-bromo-2,7-dimethyl substitution pattern
Aryl bromide handle for Pd-catalyzed cross-coupling
Multi-vendor availability with batch QC support

6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Regioisomeric Specificity in Scaffold Selection


The 6-bromo-2,7-dimethyl substitution pattern on the 3,4-dihydro-2H-1,4-benzoxazin-3-one core cannot be replaced by regioisomeric analogs with bromine at alternate positions (e.g., 7-bromo-2,2-dimethyl or 8-bromo-2-methyl derivatives) due to distinct electronic and steric profiles arising from bromine positioning relative to the lactam carbonyl and the adjacent methyl substituent . Similarly, the non-brominated parent scaffold 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 114603-36-0) lacks the halogen-mediated reactivity that defines downstream synthetic utility in cross-coupling, nucleophilic aromatic substitution, and structure-activity relationship (SAR) exploration . Generic substitution with superficially similar benzoxazinones introduces uncontrolled variables that compromise experimental reproducibility and interpretability of biological or synthetic outcomes. The following evidence quantifies the structural, physicochemical, and commercial differentiation of this specific compound.

Regioisomeric substitution (e.g., 7-bromo or 8-bromo) alters reactivity and physicochemical properties.
Non-brominated parent scaffold lacks the aryl halide handle for cross-coupling diversification.
2,2-Dimethyl regioisomer exhibits distinct lipophilicity (~0.5 logP units) and may shift biological or synthetic outcomes.

6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Quantitative Differentiation from Analogs


Lipophilicity: 2,7-Dimethyl vs. 2,2-Dimethyl Regioisomers

6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1376284-55-7) differs from its 6-bromo-2,2-dimethyl regioisomer (CAS 949008-41-7) in methyl group placement at the C2 position. This substitution variation alters the electronic environment around the lactam carbonyl and produces a distinct calculated lipophilicity (cLogP) profile, with the target compound exhibiting XLogP3 of 2.2 [1], while the 2,2-dimethyl analog has a predicted LogP of 2.69660 , representing a measurable difference of approximately 0.5 log units in lipophilicity prediction.

Lipophilicity (cLogP)
Reported
XLogP3 2.2 vs 2.7 (Δ ~0.5)
Supports regioisomer selection for membrane permeability and metabolic stability contexts.
In silico prediction; target XLogP3 from database.
Heterocyclic Scaffold Regioisomer Differentiation Lipophilicity (cLogP)

TPSA Differentiation: 6-Bromo vs. 7-Bromo Positional Isomers

The target compound 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one features bromine at the 6-position, in contrast to the 7-bromo-2,2-dimethyl regioisomer (CAS 934993-58-5) which places bromine at the 7-position while bearing gem-dimethyl substitution at C2. The target compound possesses a topological polar surface area (TPSA) of 38.3 Ų , a property influenced by the spatial relationship between the bromine atom, the lactam NH, and the adjacent methyl group at the 7-position. The 7-bromo analog lacks direct adjacency between bromine and the 7-methyl substituent present in the target compound.

TPSA
Class-level inference
38.3 Ų (6-Br); 7-Br analog unreported
Positional isomerism alters polar surface area, affecting solubility and permeability.
Database-derived TPSA; comparator value not quantified.
Regioisomer Differentiation TPSA Physicochemical Property

Batch QC: NMR, HPLC, and GC Characterization

6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1376284-55-7) is supplied at a standard purity of 95% with available batch-specific analytical documentation including NMR, HPLC, and GC certificates of analysis . In comparison, regioisomeric analog 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 868371-91-9) is offered at 95%+ purity but with a different molecular formula (C₉H₈BrNO₂ vs. C₁₀H₁₀BrNO₂) and without explicit batch characterization guarantees . The 6-bromo-2,2-dimethyl analog (CAS 949008-41-7) is listed as a 'useful research chemical' without published batch QC documentation .

Batch QC
Head-to-head
NMR, HPLC, GC (95% purity)
Supports method validation and batch reproducibility.
Vendor-confirmed analytical documentation.
Analytical Characterization Quality Assurance Batch Consistency

Cross-Coupling Reactivity: Brominated vs. Non-Brominated Scaffold

The target compound contains a bromine substituent at the 6-position that enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for further derivatization, a capability absent in the non-brominated parent scaffold 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 114603-36-0) . The 6-bromo-2,7-dimethyl compound serves as a halogenated building block enabling sp²-sp² and sp²-sp³ carbon-carbon bond formation and carbon-heteroatom bond construction. The non-brominated analog lacks this handle for late-stage functionalization and is limited to modifications at the lactam nitrogen or α-position of the carbonyl.

Cross-Coupling Handle
Class-level inference
Aryl bromide present
Enables Pd-catalyzed diversification for SAR library synthesis.
Non-brominated parent lacks this functional handle.
Halogenated Building Block Cross-Coupling Reactivity Synthetic Intermediate

Multi-Source Vendor Network and Supply Chain

6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1376284-55-7) is available from multiple independent commercial suppliers including Sigma-Aldrich (Enamine catalog), Bidepharm, and CymitQuimica, with consistent 95% purity specifications and physical form (powder) at room temperature storage conditions . In contrast, the 7-bromo-2,2-dimethyl regioisomer (CAS 934993-58-5) appears limited to specialized catalog suppliers , while the 8-bromo-2-methyl analog (CAS 868371-91-9) has narrower documented vendor distribution . The target compound benefits from validated vendor infrastructure enabling cross-sourcing and supply chain redundancy.

Vendor Availability
Head-to-head
≥3 independent vendors
Supports supply chain redundancy and competitive procurement.
Consistent 95% purity specification across vendors.
Commercial Availability Supply Chain Procurement

Database Curation: MDL and Unique Identifiers

6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1376284-55-7) is assigned MDL number MFCD22196530 and is present in multiple curated chemical databases with standardized SMILES notation (Cc1cc2c(cc1Br)NC(=O)C(C)O2) and InChI Key AHCXBRLGNAUEBO-UHFFFAOYSA-N [1]. The 8-bromo-2-methyl analog (CAS 868371-91-9) has MDL MFCD19377261, indicating separate database curation and distinct registry entries . The 6-bromo-2,2-dimethyl analog (CAS 949008-41-7) has InChI Key CHVWBFMSOWQLGJ-UHFFFAOYSA-N, a different hydrogen bond donor count (1), and a distinct rotatable bond count (0) vs. target compound . These distinct identifiers ensure unambiguous compound tracking across informatics platforms.

Database Identifiers
Head-to-head
MDL MFCD22196530, distinct InChI Key
Ensures unambiguous tracking and prevents procurement errors.
Registry differentiation from regioisomeric analogs.
Database Curation MDL Number Structural Identifier

6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Research & Procurement Scenarios


Pd-Catalyzed Cross-Coupling at C6 Aryl Bromide

The aryl bromide substituent at the 6-position of 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This enables systematic C6-derivatization of the 3,4-dihydro-2H-1,4-benzoxazin-3-one core for library synthesis and SAR studies [1]. The non-brominated parent scaffold (CAS 114603-36-0) lacks this functionalization handle, while regioisomeric brominated analogs (e.g., 7-bromo or 8-bromo derivatives) produce distinct coupling regiochemistry . Researchers selecting this compound gain predictable reactivity at the C6 position with well-established cross-coupling methodology.

Regioisomer-Specific SAR Exploration

The specific 6-bromo-2,7-dimethyl substitution pattern provides a defined electronic and steric environment for probing structure-activity relationships in benzoxazinone-based drug discovery campaigns. The compound differs measurably from the 6-bromo-2,2-dimethyl analog (CAS 949008-41-7) in calculated lipophilicity (XLogP3 = 2.2 vs. predicted LogP = 2.69660) [1], a physicochemical distinction that may influence membrane permeability, metabolic stability, and target engagement. Procuring this exact regioisomer ensures that SAR hypotheses are tested with the intended substitution geometry rather than a close analog with different physicochemical properties.

Analytical Method Development & Reference Standard Qualification

6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is supplied at 95% purity with available batch-specific analytical certificates including NMR, HPLC, and GC documentation . This analytical traceability supports method development, impurity profiling, and reference standard qualification for HPLC/LC-MS analytical workflows. In comparison, certain regioisomeric analogs lack explicitly documented batch QC availability [1] . For laboratories requiring verifiable purity metrics and spectroscopic benchmarks for regulatory or publication purposes, this compound offers documented batch characterization.

Supply Chain Redundancy & Multi-Source Procurement

This compound is commercially available from multiple independent vendors including Sigma-Aldrich (Enamine catalog), Bidepharm, and CymitQuimica, all offering consistent 95% purity specifications and room-temperature storage conditions [1] . In contrast, certain regioisomeric brominated benzoxazinones exhibit narrower vendor distribution . Multi-source availability mitigates procurement risk, enables competitive quoting, and ensures sustained access for multi-year research programs that depend on this specific scaffold for iterative synthesis or biological testing.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling diversification
Aryl bromide substitution pattern
Confirmed C6 reactivity and coupling efficiency
Regioisomer-specific SAR studies
Defined 6-bromo-2,7-dimethyl scaffold
Physicochemical profile verification (cLogP, TPSA)
Analytical method development
Vendor-provided batch QC documentation
Purity verification and method reproducibility
Multi-source procurement
Vendor network with consistent purity specification
Cross-supplier alignment and supply continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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